molecular formula C8H12F3NO2 B13543399 Methyl 2-(trifluoromethyl)piperidine-4-carboxylate

Methyl 2-(trifluoromethyl)piperidine-4-carboxylate

Cat. No.: B13543399
M. Wt: 211.18 g/mol
InChI Key: HANQCLPESNCXRF-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C8H12F3NO2. It is a piperidine derivative, characterized by the presence of a trifluoromethyl group at the second position and a carboxylate ester group at the fourth position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the reaction of 2-(trifluoromethyl)piperidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)piperidine-4-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act on enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)piperidine-4-carboxylate is unique due to the combination of the trifluoromethyl group and the carboxylate ester group on the piperidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)piperidine-4-carboxylate

InChI

InChI=1S/C8H12F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h5-6,12H,2-4H2,1H3

InChI Key

HANQCLPESNCXRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC(C1)C(F)(F)F

Origin of Product

United States

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